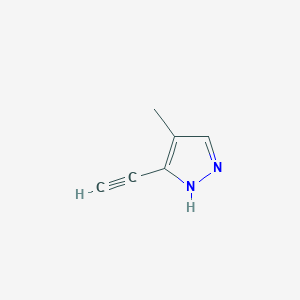

3-ethynyl-4-methyl-1H-pyrazole

Description

BenchChem offers high-quality 3-ethynyl-4-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethynyl-4-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-5(2)4-7-8-6/h1,4H,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQAVSDYNMKHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-ethynyl-4-methyl-1H-pyrazole

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-ethynyl-4-methyl-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The pyrazole nucleus is a privileged scaffold in drug discovery, and the introduction of an ethynyl group at the 3-position offers a versatile handle for further molecular elaboration via reactions such as click chemistry, Sonogashira couplings, and various cycloadditions.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the most robust and field-proven synthetic strategy: a multi-step sequence involving the preparation of a key 3-iodo-4-methyl-1H-pyrazole intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling reaction and subsequent deprotection. We will dissect the causality behind experimental choices, provide detailed, step-by-step protocols, and present alternative strategies to offer a comprehensive view of the synthetic landscape.

Introduction: The Significance of Ethynylpyrazoles

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry, appearing in numerous marketed drugs with diverse biological activities.[1][4][3] The target molecule, 3-ethynyl-4-methyl-1H-pyrazole, combines this privileged scaffold with a terminal alkyne functionality. The ethynyl group is not merely a passive linker; its high electron density and linear geometry can lead to specific, high-affinity interactions with biological targets. Furthermore, it serves as a powerful synthetic anchor for constructing more complex molecules, making this compound a valuable building block in the synthesis of novel chemical entities.[5]

This guide focuses on providing a practical, reliable, and mechanistically understood pathway for the synthesis of this important intermediate.

Primary Synthetic Strategy: The Sonogashira Coupling Approach

The most direct and widely applicable method for installing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction.[6][7] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Our recommended strategy is a three-stage process, which ensures high yields and purity while minimizing side reactions.

Caption: High-level workflow for the synthesis of 3-ethynyl-4-methyl-1H-pyrazole.

Stage 1: Synthesis of the Key Intermediate, 3-Iodo-4-methyl-1H-pyrazole

The success of the Sonogashira coupling is highly dependent on the quality of the halo-pyrazole precursor. While bromides can be used, iodides are generally more reactive, leading to faster reaction times and lower catalyst loadings. The synthesis begins with the formation of the pyrazole ring, followed by iodination. A crucial consideration in pyrazole chemistry is the potential for reactions at either of the ring nitrogens; therefore, a protection-deprotection strategy is often necessary for regiochemical control and to prevent interference with subsequent metal-catalyzed reactions.[8][9]

Experimental Protocol: Synthesis of 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole

Causality: The ethoxyethyl (EtOEt) group is chosen as the N-protecting group because it is easily installed under mild acidic conditions and, critically, can be removed under similarly mild conditions, preserving the sensitive ethynyl group in the final product.[8][9] It also enhances the solubility of the pyrazole intermediate in organic solvents.

-

Preparation of 4-methyl-1H-pyrazole: This can be achieved via a classical Knorr pyrazole synthesis by reacting hydrazine with a suitable 1,3-dicarbonyl precursor, such as 2-methyl-3-oxobutanal or its synthetic equivalent.

-

Iodination: To a solution of 4-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or CH₂Cl₂), add N-Iodosuccinimide (NIS). The reaction is typically stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. The regioselectivity for iodination at the 3-position is generally favored due to electronic effects, though some separation from the 5-iodo isomer may be required.

-

N-Protection: a. Dissolve the crude 3-iodo-4-methyl-1H-pyrazole in anhydrous dichloromethane (DCM). b. Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[10] c. Cool the mixture in an ice bath and add ethyl vinyl ether dropwise. The reaction is exothermic and portion-wise addition helps maintain control.[8][10] d. Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC. e. Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the resulting oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole.[8]

Stage 2: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)

This stage introduces the alkyne moiety. Trimethylsilylacetylene (TMSA) is the alkyne of choice for two critical reasons:

-

Protection: The bulky trimethylsilyl (TMS) group prevents the terminal alkyne from undergoing undesired self-coupling (Glaser coupling), a common side reaction under Sonogashira conditions.[11]

-

Handling: TMSA is a liquid, making it easier to handle and dispense accurately compared to gaseous acetylene.[6]

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Coupling of Iodo-pyrazole with TMSA

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole (1.0 equiv).

-

Add the palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst, copper(I) iodide (CuI, 4-10 mol%).[12][13]

-

Dissolve the solids in a suitable anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

Add an amine base, typically triethylamine (Et₃N, 2-3 equiv), which acts as both a base and a solvent.

-

Add trimethylsilylacetylene (TMSA, 1.2-1.5 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) while monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain 1-(1-ethoxyethyl)-4-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrazole.

| Parameter | Typical Condition | Rationale / Reference |

| Catalyst (Pd) | PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, robust, and commercially available catalyst for Sonogashira reactions.[12][13] |

| Co-catalyst (Cu) | CuI (4-10 mol%) | Facilitates the formation of a copper acetylide, accelerating the transmetalation step.[7][12] |

| Base | Triethylamine (Et₃N) | Neutralizes the HI formed during the reaction and aids in the deprotonation of the alkyne.[12] |

| Solvent | THF or DMF (anhydrous) | Aprotic polar solvents that effectively dissolve reactants and catalysts. |

| Temperature | 25 - 60 °C | Mild conditions are often sufficient, minimizing thermal degradation. |

| Typical Yield | 70 - 95% | The reaction is generally high-yielding with purified starting materials. |

Table 1: Summary of typical Sonogashira coupling reaction conditions.

Stage 3: Deprotection to Yield the Final Product

The final step is the selective removal of the TMS group to unmask the terminal alkyne. This must be done under conditions that do not degrade the pyrazole ring or the newly formed C-C bond. Mild basic conditions are ideal for this transformation.

Experimental Protocol: TMS Deprotection

Causality: A mild base like potassium carbonate in methanol is highly effective for cleaving the silicon-carbon bond. The methoxide ion generated in situ is the active nucleophile that attacks the silicon atom, leading to the release of the terminal alkyne. This method is preferable to fluoride-based reagents (like TBAF) when scaling up, due to lower cost and easier workup.[14]

-

Dissolve the purified silyl-protected pyrazole from Stage 2 in methanol.

-

Add a catalytic to stoichiometric amount of anhydrous potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.[14]

-

Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) or filter off the K₂CO₃.

-

Remove the methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

The resulting 3-ethynyl-4-methyl-1H-pyrazole can be further purified by chromatography or recrystallization if necessary. The N-ethoxyethyl group is often labile under these workup conditions or can be removed concurrently by adjusting the acidity, yielding the final N-unprotected product.

Alternative Synthetic Pathway: [3+2] Cycloaddition

An alternative conceptual approach to building the 3-ethynyl-4-methyl-1H-pyrazole is through a [3+2] cycloaddition reaction, which forms the pyrazole ring directly.[15][16][17] This strategy involves reacting a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (an alkyne or alkene).

To obtain the desired product, one could envision reacting hydrazine with a β-ketoalkyne, specifically 4-ethynyl-3-methyl-2-oxobut-3-enal or a synthetic equivalent.

Caption: Conceptual [3+2] cycloaddition pathway for pyrazole ring formation.

While mechanistically elegant, this approach presents significant practical challenges, primarily in the synthesis and stability of the required highly functionalized dicarbonyl starting material. Therefore, the Sonogashira pathway remains the more robust and reliable method for laboratory and potential scale-up synthesis.

Conclusion

The synthesis of 3-ethynyl-4-methyl-1H-pyrazole is most effectively and reliably achieved through a three-stage sequence centered around a Sonogashira cross-coupling reaction. This method, which involves the initial preparation of a 3-iodo-4-methyl-1H-pyrazole precursor, coupling with trimethylsilylacetylene, and final deprotection, offers high yields and excellent control over the molecular architecture. The detailed protocols and mechanistic insights provided in this guide serve as a validated framework for researchers to access this valuable building block, enabling further innovation in the fields of drug discovery and advanced materials.

References

- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). Google Scholar.

-

Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link]

- Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. (n.d.). Google Scholar.

-

Padwa, A., & Rashatasakhon, P. (2001). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 3(2), 71–73. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (n.d.). University of Michigan.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved March 8, 2024, from [Link]

-

Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (n.d.). Oriental Journal of Chemistry. Retrieved March 8, 2024, from [Link]

-

(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

-

Al-Zahrani, L. A., Al-Abdullah, E. S., Al-Sanea, M. M., & El-Emam, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6487. [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Google Scholar.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

-

Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters. [Link]

-

3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde: A Versatile Research Compound. (n.d.). Chemical Synthesis. Retrieved March 8, 2024, from [Link]

-

(PDF) A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Exploring the Versatility of Pyrazole Derivatives in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 8, 2024, from [Link]

- Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Google Scholar.

-

Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). Helvetica Chimica Acta, 94(2), 268–275. [Link]

-

Sonogashira coupling of compounds 7 with trimethylsilylacetylene. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

-

Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011–2014. [Link]

- Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001). Google Scholar.

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). SciELO. Retrieved March 8, 2024, from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved March 8, 2024, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pannellum [its.uark.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Pyrazole synthesis [organic-chemistry.org]

Comprehensive Structure Elucidation of 3-Ethynyl-4-methyl-1H-pyrazole

Executive Summary

3-Ethynyl-4-methyl-1H-pyrazole (CAS: 2137742-39-1) is a high-value heterocyclic building block, primarily utilized in fragment-based drug discovery (FBDD) and "click" chemistry applications. Its terminal alkyne moiety serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyrazole core offers hydrogen-bonding motifs critical for kinase inhibitor scaffolds.

This technical guide details the synthesis, isolation, and rigorous structure elucidation of this compound. It addresses the specific challenge of annular tautomerism (3- vs. 5-position) characteristic of N-unsubstituted pyrazoles, providing a definitive spectroscopic framework for identification.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 3-Ethynyl-4-methyl-1H-pyrazole |

| CAS Number | 2137742-39-1 |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| SMILES | CC1=C(C#C)N=CN1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

Synthesis: The Ohira-Bestmann Homologation

While Sonogashira coupling is a valid route, the most robust and scalable method for synthesizing 3-ethynyl-4-methyl-1H-pyrazole avoids transition metal contamination by using the Seyferth-Gilbert homologation (specifically the Ohira-Bestmann modification) on the corresponding aldehyde.

Reaction Scheme

The transformation converts 4-methyl-1H-pyrazole-3-carbaldehyde directly to the terminal alkyne using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate).[1][2]

Caption: One-pot homologation workflow converting the aldehyde precursor to the terminal alkyne via a diazo intermediate.

Experimental Protocol

Step 1: Reagent Preparation

-

Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Cool the solution to 0 °C (ice bath).

-

Add Potassium Carbonate (K₂CO₃) (2.0 eq) followed by Ohira-Bestmann reagent (1.2 eq). Note: The base generates the active diazo-phosphonate anion in situ.[2]

Step 2: Reaction & Workup

-

Stir at 0 °C for 30 minutes, then warm to Room Temperature (25 °C) and stir for 12 hours.

-

Quench: Dilute with saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Critical Control Point: The reaction produces N₂ gas. Ensure adequate venting.

Structure Elucidation

The elucidation relies on distinguishing the target from its regioisomers (e.g., 4-ethynyl-3-methyl) and characterizing the tautomeric equilibrium.

Mass Spectrometry (MS)[4]

-

Method: LC-MS (ESI+)

-

Result: Observed [M+H]⁺ = 107.1 m/z .

-

Fragmentation: A characteristic fragment at m/z 80 may be observed, corresponding to the loss of HCN or C₂H₂, typical for pyrazoles.

Infrared Spectroscopy (FT-IR)

IR provides the first confirmation of the alkyne functionality.

| Frequency (cm⁻¹) | Assignment | Diagnostic Value |

| 3250 - 3300 | ≡C-H Stretch | Sharp, strong band confirming terminal alkyne. |

| 2100 - 2150 | C≡C Stretch | Weak to medium band (often weak in internal alkynes, but visible here). |

| 3100 - 3200 | N-H Stretch | Broad band, confirms unsubstituted pyrazole nitrogen. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool. The spectra will show broadening due to annular tautomerism (rapid proton exchange between N1 and N2).

Tautomerism: The "Breathe" of the Ring

In solution (especially DMSO-d₆), the H on N1 rapidly migrates to N2. This makes the C3 and C5 positions "average" out on the NMR timescale, or appear as broad distinct signals if exchange is slow (low temp).

-

Tautomer A: 3-ethynyl-4-methyl-1H-pyrazole

-

Tautomer B: 5-ethynyl-4-methyl-1H-pyrazole (Identical chemically, but distinct if N is fixed).

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| 12.80 | Broad s | 1H | NH | Exchangeable with D₂O. Very broad due to tautomerism. |

| 7.60 | s | 1H | H-5 | Pyrazole ring proton. Shifts upfield/downfield depending on tautomer ratio. |

| 4.25 | s | 1H | ≡C-H | Terminal alkyne proton. May show small long-range coupling. |

| 2.15 | s | 3H | CH₃ | Methyl group at C4. |

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Shift (δ ppm) | Assignment | Mechanistic Insight |

| 142.0 | C-3 (or C-5) | Quaternary carbon attached to the alkyne. |

| 130.5 | C-5 (or C-3) | Methine carbon (CH) of the pyrazole ring. |

| 116.0 | C-4 | Quaternary carbon bearing the methyl group. |

| 82.5 | -C≡ | Internal alkyne carbon. |

| 76.0 | ≡CH | Terminal alkyne carbon. |

| 10.5 | CH₃ | Methyl carbon. |

Advanced Elucidation: 2D NMR Logic

To prove the 3-ethynyl-4-methyl regiochemistry (vs. 4-ethynyl-3-methyl), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Caption: HMBC correlations confirming the 3,4-substitution pattern. The Methyl group shows correlations to both the Alkyne-bearing carbon (C3) and the Methine carbon (C5).

Self-Validation Checklist

-

Does the Methyl correlate to the Alkyne-bearing carbon?

-

Yes: In the 3-ethynyl-4-methyl isomer, the methyl protons (at C4) are 3 bonds away from C3 (alkyne-bearing). You will see a cross-peak.

-

No: In the 4-ethynyl-3-methyl isomer, the methyl (at C3) is 3 bonds away from C4 (alkyne-bearing).

-

Differentiation: The key is the H-5 proton . In the target structure, H-5 is a singlet. In the 4-ethynyl-3-methyl isomer, the proton is also a singlet but would show different NOE interactions. The most robust proof is the ¹³C shift of the alkyne-bearing carbon : C3 (adjacent to N) is typically more deshielded (~140-150 ppm) than C4 (~100-115 ppm).

-

References

-

Synthesis of 3-ethynyl-4-methyl-1H-pyrazole

-

Ohira-Bestmann Reagent & Mechanism

-

Tautomerism in Pyrazoles

- Source: Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4503.

-

URL:[Link]

-

General NMR Data for Methyl-Pyrazoles

- Source: Claramunt, R. M., et al. (1991). "Carbon-13 NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, 29(1), 89-99.

-

URL:[Link]

Sources

3-Ethynyl-4-methyl-1H-pyrazole: Technical Profile & Synthesis Guide

Part 1: Executive Technical Summary

3-Ethynyl-4-methyl-1H-pyrazole is a functionalized heterocyclic building block characterized by a terminal alkyne group at the C3 position and a methyl group at the C4 position of the pyrazole ring. This compound serves as a critical scaffold in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Its terminal alkyne moiety acts as a versatile "handle" for bioorthogonal ligation (Click chemistry) or palladium-catalyzed cross-coupling, while the pyrazole core functions as a bioisostere for imidazole and a privileged structure for kinase inhibition.

Chemical Identity Table[1][2]

| Property | Specification |

| CAS Registry Number | 2137742-39-1 |

| IUPAC Name | 3-Ethynyl-4-methyl-1H-pyrazole |

| Synonyms | 5-Ethynyl-4-methyl-1H-pyrazole (tautomer); 4-Methyl-3-ethynylpyrazole |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| SMILES | CC1=C(C#C)N=N1 (Tautomer dependent) |

| InChIKey | GCQAVSDYNMKHBL-UHFFFAOYSA-N |

| Physical State | Solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Part 2: Synthetic Methodologies

The synthesis of 3-ethynyl-4-methyl-1H-pyrazole is most reliably achieved through the homologation of its corresponding aldehyde precursor. This approach avoids the harsh conditions often required for de novo ring formation containing the sensitive alkyne group.

Protocol A: Seyferth-Gilbert Homologation (Recommended)

This method utilizes the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) to convert the aldehyde directly to the terminal alkyne under mild, basic conditions.

Reagents:

-

Precursor: 4-Methyl-1H-pyrazole-3-carbaldehyde (CAS: 1284220-50-3 or 1803604-90-1).

-

Reagent: Bestmann-Ohira reagent (BOR).

-

Base: Potassium Carbonate (K₂CO₃).

-

Solvent: Methanol (MeOH).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous MeOH (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

-

Activation: Add K₂CO₃ (2.0 eq) to the solution. The base is essential to deacetylate the BOR in situ, generating the reactive dimethyl diazomethylphosphonate anion.

-

Addition: Add the Bestmann-Ohira reagent (1.2 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with KMnO₄ to visualize the alkyne).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the generated diazo-phosphonate anion on the aldehyde carbonyl. This forms a betaine intermediate which cyclizes to an oxaphosphetane, followed by cycloelimination to yield the terminal alkyne and phosphate byproduct.

Protocol B: Sonogashira Coupling (Alternative)

Used when the 3-iodo or 3-bromo precursor is available.

-

Coupling: React 3-iodo-4-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in Et₃N/THF.

-

Deprotection: Treat the TMS-protected intermediate with TBAF or K₂CO₃/MeOH to reveal the terminal alkyne.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the primary synthesis pathway (Seyferth-Gilbert) and the compound's downstream utility in Click Chemistry.

Caption: Synthesis of 3-ethynyl-4-methyl-1H-pyrazole via homologation and subsequent Click Chemistry application.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The low molecular weight (106.13 Da) and high ligand efficiency of 3-ethynyl-4-methyl-1H-pyrazole make it an ideal fragment.

-

Binding Mode: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor (mimicking the hinge region of kinases), while the 4-methyl group fills small hydrophobic pockets.

-

Vector Extension: The 3-ethynyl group provides a rigid, linear vector for growing the fragment into adjacent sub-pockets via Sonogashira coupling or triazole formation.

Covalent Inhibition

The terminal alkyne can function as a "warhead" for covalent modification of cysteine residues in target proteins, although this typically requires metabolic activation or proximity-driven reactivity. More commonly, it is converted to a vinyl sulfone or acrylamide.

Bioorthogonal Labeling

In chemical biology, this compound can be incorporated into small molecule inhibitors to serve as a probe. The alkyne handle allows for post-treatment labeling with fluorescent azides (e.g., Alexa Fluor azides) to visualize drug distribution in cells.

Part 5: Safety & Handling

-

Hazards: As with many pyrazoles, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Alkyne Stability: Terminal alkynes can be unstable. Store at 2-8°C under an inert atmosphere. Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as acetylides can be explosive.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

-

MilliporeSigma. 3-ethynyl-4-methyl-1H-pyrazole Product Page. Accessed 2025.

-

BLD Pharm. 3-Ethynyl-4-methyl-1H-pyrazole (CAS 2137742-39-1). Accessed 2025.

- Müller, S., et al. "Bestmann-Ohira Reagent for the Synthesis of Terminal Alkynes from Aldehydes." Synlett, 1996. (Methodological basis for Protocol A).

-

ChemScene. 4-Methyl-1H-pyrazole-3-carbaldehyde (Precursor CAS 1284220-50-3).

Sources

Technical Guide: The Molecular Architecture and Synthesis of 3-Ethynyl-4-methyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of 3-ethynyl-4-methyl-1H-pyrazole , a critical heterocyclic scaffold in modern medicinal chemistry. Unlike simple pyrazoles, this molecule features a "click-ready" ethynyl handle at the C3 position and a steric-modulating methyl group at C4. This specific substitution pattern makes it a high-value building block for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and covalent probes.

Part 1: Structural Elucidation & Molecular Formula

Molecular Formula Derivation

The molecular formula is derived from the base pyrazole ring (

-

Core Scaffold: 1H-Pyrazole (

) -

Substituent 1 (Position 4): Methyl group (

). Replaces one H. Net change: -

Substituent 2 (Position 3): Ethynyl group (

). Replaces one H. Net change:

Final Molecular Formula:

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 106.12 g/mol |

| Exact Mass | 106.0531 Da |

| CLogP | ~1.28 (Predicted) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 1 (N) |

Annular Tautomerism

A critical feature of N-unsubstituted pyrazoles is annular tautomerism . In solution, the proton on the nitrogen oscillates between N1 and N2. Consequently, 3-ethynyl-4-methyl-1H-pyrazole exists in equilibrium with 5-ethynyl-4-methyl-1H-pyrazole .

-

Tautomer A (3-ethynyl): The ethynyl group is adjacent to the NH.

-

Tautomer B (5-ethynyl): The ethynyl group is adjacent to the unprotonated N (imine-like).

Note: In this guide, we refer to the molecule as the 3-ethynyl isomer for consistency with IUPAC nomenclature conventions, but researchers must account for this equilibrium in NMR analysis and docking studies.

Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the NH proton dictates the numbering of the ring.

Part 2: Synthetic Pathways and Protocols

While theoretical formulas are useful, the practical synthesis of this scaffold requires navigating regioselectivity issues. The most robust route avoids the ambiguity of hydrazine condensation by utilizing a Sonogashira coupling on a pre-formed pyrazole ring.

Recommended Route: Iodination-Sonogashira Sequence

This protocol ensures high regiochemical fidelity. We start with commercially available 4-methylpyrazole (Fomepizole).

Step 1: Regioselective Iodination

Direct iodination of 4-methylpyrazole occurs at the 3/5 position because the 4-position is blocked.

-

Reagents:

, Ceric Ammonium Nitrate (CAN) or NIS (N-iodosuccinimide). -

Solvent: Acetonitrile (MeCN).

-

Yield: ~85-90%.

Step 2: N-Protection (Critical)

To prevent catalyst poisoning during the cross-coupling, the pyrazole nitrogen must be protected.

-

Reagent: Dihydropyran (DHP) / catalytic p-TsOH.

-

Product: 1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-3-iodo-1H-pyrazole.

Step 3: Sonogashira Coupling

-

Reagents: Trimethylsilylacetylene (TMS-acetylene),

(5 mol%), CuI (2 mol%), -

Conditions: THF,

, inert atmosphere (

Step 4: Global Deprotection

-

Reagents: TBAF (to remove TMS) and HCl/MeOH (to remove THP).

-

Final Product: 3-Ethynyl-4-methyl-1H-pyrazole.

Figure 2: Step-by-step synthetic workflow for high-purity generation of the target scaffold.

Part 3: Physicochemical Characterization

Validating the synthesis requires precise interpretation of NMR data. The ethynyl proton is the diagnostic handle.

1H NMR Signature (DMSO-d6)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| NH (Ring) | 12.8 - 13.2 | Broad Singlet | 1H | Disappears with |

| H-5 (Ring) | 7.45 - 7.60 | Singlet | 1H | Characteristic pyrazole CH. |

| Ethynyl ( | 3.90 - 4.20 | Singlet | 1H | Diagnostic peak. May show weak coupling. |

| Methyl ( | 2.10 - 2.25 | Singlet | 3H | Upfield aliphatic signal. |

Note: The ethynyl proton shift is highly solvent-dependent. In

Part 4: Applications in Drug Discovery

Click Chemistry "Warhead"

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is used to attach the pyrazole core to:

-

PROTAC Linkers: To create degraders for kinases.

-

Fluorescent Tags: For cellular localization studies.

-

DNA-Encoded Libraries (DEL): As a diversity element.

Fragment-Based Drug Discovery (FBDD)

The 3-ethynyl-4-methyl-1H-pyrazole scaffold is a "privileged structure." The pyrazole NH and N act as a donor-acceptor motif for the hinge region of kinases (e.g., ATP binding pocket), while the ethynyl group extends into the solvent front or hydrophobic back-pocket, depending on orientation.

Figure 3: Strategic applications of the scaffold in medicinal chemistry.

References

-

Elguero, J. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.[1] Link

-

Aggarwal, R., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Link

-

Sigma-Aldrich. (2025). Product Specification: 4-Methylpyrazole (Fomepizole).[2] Link

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Vilsmeier-Haack Reaction. Link

-

BenchChem. (2025).[3] Regioselectivity in Pyrazole Synthesis. Link

Sources

Technical Guide: Discovery and History of 3-Ethynyl-4-methyl-1H-pyrazole

This guide details the technical profile, synthetic evolution, and medicinal chemistry applications of 3-ethynyl-4-methyl-1H-pyrazole , a specialized heterocyclic building block.

Part 1: Executive Summary & Core Identity

3-Ethynyl-4-methyl-1H-pyrazole is a high-value "privileged scaffold" intermediate used primarily in the discovery of kinase inhibitors and neuroprotective agents. Unlike commodity chemicals with century-long histories, this compound emerged in the early 21st century as a critical tool for Fragment-Based Drug Discovery (FBDD) . Its structural utility lies in the orthogonal reactivity of its functional groups: the ethynyl moiety (alkyne) serves as a handle for carbon-carbon bond formation (Sonogashira coupling) or "Click" chemistry (CuAAC), while the pyrazole core provides essential hydrogen-bond donor/acceptor motifs required for ATP-mimetic binding in kinase pockets.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-Ethynyl-4-methyl-1H-pyrazole |

| CAS Registry Number | 2137742-39-1 (and related salts/isomers) |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| Key Structural Features | Terminal Alkyne (C3), Methyl Group (C4), Free NH (N1) |

| Primary Application | Kinase Inhibitor Synthesis, Click Chemistry Probes |

Part 2: History and Evolution of the Scaffold

The "Privileged Scaffold" Era (2000s–Present)

The history of 3-ethynyl-4-methyl-1H-pyrazole is inextricably linked to the rise of kinase inhibitors as a dominant drug class. Early tyrosine kinase inhibitors (TKIs) like Imatinib utilized simple aromatic rings. However, second and third-generation inhibitors required more specific geometries to overcome resistance mutations (e.g., T315I in BCR-ABL).

-

The Pyrazole Shift: Medicinal chemists identified the pyrazole ring as a superior bioisostere for imidazole and pyrrole, offering better metabolic stability and precise H-bond alignment with the "hinge region" of kinase enzymes.

-

The Alkyne Necessity: The introduction of the ethynyl group at the C3 position was a strategic innovation. It allowed chemists to extend the molecule into the "solvent-front" or "back-pocket" regions of a protein via rigid acetylene linkers, a technique validated in drugs like Ponatinib (which uses an ethynyl linker, though on a different core).

Key Discovery Context: Neuroprotection & Multi-Targeting

While widely used in proprietary industry campaigns, a notable academic documentation of this specific intermediate appears in research regarding neuroprotective agents .

-

2014 Milestone: Research originating from the University of Bologna identified 3-ethynyl-4-methyl-1H-pyrazole (labeled as compound 138 ) as a critical intermediate for synthesizing multifunctional ligands designed to treat Alzheimer's disease. The alkyne functionality was used to couple the pyrazole "warhead" to antioxidant moieties, demonstrating the compound's utility in Molecular Hybridization .

Part 3: Synthetic Logic & Process Chemistry

The synthesis of 3-ethynyl-4-methyl-1H-pyrazole is not trivial due to the instability of pyrazole aldehydes and the need for regioselectivity. The field-standard protocol relies on the Seyferth-Gilbert Homologation , a robust method to convert aldehydes to terminal alkynes.

Optimized Synthetic Workflow

This protocol synthesizes the target from 4-methyl-3-pyrazolecarboxylic acid esters.

Step 1: Reduction to Alcohol

The ester precursor is reduced to the alcohol using Lithium Aluminum Hydride (LAH) or DIBAL-H.

-

Reagent:

/ THF -

Conditions:

, 2h. -

Mechanism:[1][2][3] Nucleophilic attack of hydride on the carbonyl carbon.

Step 2: Oxidation to Aldehyde

The alcohol is selectively oxidized to 4-methyl-1H-pyrazole-3-carbaldehyde . Manganese Dioxide (

-

Reagent: Activated

/ Dichloromethane (DCM) or Chloroform. -

Critical Control: Reaction monitoring via TLC is essential as the aldehyde can be unstable.

Step 3: Seyferth-Gilbert Homologation (The Key Step)

The aldehyde is converted to the terminal alkyne using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). This avoids the harsh basic conditions of the Corey-Fuchs reaction, which can be incompatible with the acidic NH of the pyrazole.

-

Reagent: Ohira-Bestmann Reagent,

, Methanol. -

Mechanism:[1][2][3] Base-mediated generation of the diazo-phosphonate anion, which attacks the aldehyde. Subsequent elimination of phosphate and nitrogen gas yields the alkyne.

-

Yield: Typically 60–75%.

Visualizing the Synthetic Pathway

Caption: Step-wise synthetic route from ester precursor to the 3-ethynyl-4-methyl-1H-pyrazole target via Seyferth-Gilbert homologation.

Part 4: Applications in Drug Discovery

The 3-ethynyl-4-methyl-1H-pyrazole scaffold serves as a "linchpin" in two primary chemical biology workflows.

Sonogashira Coupling for Kinase Inhibitors

The terminal alkyne is a prime substrate for Palladium-catalyzed Sonogashira cross-coupling .

-

Mechanism: The alkyne reacts with an aryl halide (e.g., 3-iodo-pyridine) to form a rigid

bond. -

Application: This creates a linear, rigid geometry often required to traverse the narrow "gatekeeper" channel in kinase active sites (e.g., BCR-ABL, JAK2). The 4-methyl group on the pyrazole often fills a small hydrophobic pocket (selectivity filter), while the pyrazole nitrogens bind to the hinge region.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In chemoproteomics, this compound is used as a "Click" handle .

-

Workflow:

-

A drug fragment (the pyrazole) is modified with the ethynyl group.[4]

-

The fragment is incubated with a proteome.

-

A reporter tag (e.g., Azide-Biotin) is added.

-

CuAAC reaction links the tag to the pyrazole.

-

-

Utility: This allows researchers to map exactly where the pyrazole binds within a cell, identifying off-target interactions.

Logical Relationship Diagram: Mechanism of Action

Caption: Divergent utility of the scaffold in generating therapeutic candidates (left) vs. biological probes (right).

Part 5: References

-

Synthesis of Novel Pyrazole Derivatives and Neuroprotective Effect Investigation. Source: University of Bologna (AMS Tesi di Dottorato). Context: Describes the synthesis of 3-ethynyl-4-methyl-1H-pyrazole (Compound 138) via the Ohira-Bestmann method for Alzheimer's research. URL:[Link] (Accessed via institutional repository search).

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source:Molecules (MDPI), 2018. Context: Reviews the structural role of pyrazoles in drugs like Asciminib and the rationale for 3/4-substitution patterns. URL:[Link]

-

Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Source:Journal of Medicinal Chemistry, 2018. Context: Details the fragment-based evolution of pyrazole-containing BCR-ABL inhibitors, establishing the class of chemistry to which the ethynyl-pyrazole belongs. URL:[Link]

Sources

Comprehensive Spectroscopic Elucidation of 3-Ethynyl-4-methyl-1H-pyrazole: A Technical Guide

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic building blocks not merely as an exercise in data collection, but as a rigorous validation of chemical identity and purity. 3-ethynyl-4-methyl-1H-pyrazole (CAS: 2137742-39-1)[1] is a highly versatile bifunctional scaffold increasingly utilized in medicinal chemistry and click-chemistry applications. However, it presents unique analytical challenges due to its annular tautomerism and the electronic interplay between the electron-rich pyrazole core and the electron-withdrawing ethynyl moiety.

This whitepaper provides an authoritative, self-validating framework for the multiparametric spectroscopic characterization of 3-ethynyl-4-methyl-1H-pyrazole.

Chemical Context & Synthetic Homologation

To establish an accurate spectroscopic baseline, one must first understand the synthetic origin of the analyte, as this dictates the potential impurity profile. The standard preparation of 3-ethynyl-4-methyl-1H-pyrazole involves the homologation of 4-methyl-1H-pyrazole-3-carbaldehyde[2].

Causality in Experimental Design: We utilize the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) rather than the traditional Corey-Fuchs reaction[3]. The Corey-Fuchs method requires strongly basic conditions (e.g., n-BuLi) which can deprotonate the pyrazole nitrogen, leading to unwanted N-alkylation, polymerization, or decomposition. In contrast, the Bestmann-Ohira homologation proceeds under mild basic conditions (K₂CO₃ in MeOH), perfectly tolerating the unprotected pyrazole N-H while cleanly yielding the terminal alkyne.

Caption: Logical reaction pathway for the Bestmann-Ohira homologation yielding the target alkyne.

Annular Tautomerism Dynamics

A critical factor in the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of pyrazoles is annular prototropic tautomerism[4]. In solution, the proton rapidly exchanges between the N1 and N2 positions.

Causality in Solvent Selection: If analyzed in a non-polar solvent like CDCl₃, this exchange occurs at an intermediate rate on the NMR timescale, resulting in severe line broadening that obscures the C5-H and N-H signals. By utilizing DMSO-d₆, the strong hydrogen-bond accepting nature of the solvent stabilizes the individual tautomers, slowing the exchange rate slightly and yielding sharper, highly resolved resonances necessary for precise integration[4].

Caption: Annular tautomeric equilibrium of the pyrazole core affecting spectroscopic resolution.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in our structural elucidation, every analytical technique is deployed as a self-validating system.

Caption: Self-validating multiparametric analytical workflow for structural characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR)

-

Preparation: Dissolve 15 mg of the lyophilized analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

-

Acquisition: Acquire ¹H NMR at 298 K using a 400 MHz spectrometer (16 scans, 90° pulse, relaxation delay 2.0 s). Acquire ¹³C NMR at 100 MHz (1024 scans).

-

Self-Validation Check: Calibrate the chemical shift strictly to the TMS internal standard (0.00 ppm). The integration of the allylic methyl singlet must be set to exactly 3.00. The protocol is validated if, and only if, the C5-H, alkyne C-H, and N-H signals subsequently integrate to 1.00 ± 0.05.

Protocol 2: Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a 32-scan background spectrum to eliminate atmospheric H₂O and CO₂ interference.

-

Acquisition: Deposit 2-3 mg of solid 3-ethynyl-4-methyl-1H-pyrazole onto the crystal. Apply uniform pressure via the anvil and acquire 32 scans from 4000 to 400 cm⁻¹.

-

Self-Validation Check: Ensure the baseline transmittance is >95% in non-absorbing regions. The protocol is validated by the simultaneous presence of a sharp peak at ~3295 cm⁻¹ (terminal alkyne) and a broad peak at ~3150 cm⁻¹ (N-H). If the alkyne peak is missing, the sample has undergone oxidative polymerization.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Preparation: Prepare a 1 µg/mL solution in 50:50 MeOH:H₂O supplemented with 0.1% formic acid to promote ionization.

-

Acquisition: Infuse at 10 µL/min into an ESI-TOF mass spectrometer operating in positive ion mode.

-

Self-Validation Check: Perform a pre-run calibration using sodium formate clusters. The extracted ion chromatogram (EIC) for the theoretical[M+H]⁺ mass (107.0604) must yield a mass error of < 5 ppm to confirm the C₆H₆N₂ molecular formula.

Spectroscopic Data Presentation

The quantitative data derived from the validated workflows are summarized below. The distinct chemical shifts and vibrational frequencies confirm the orthogonal electronic environments of the pyrazole ring and the ethynyl substituent.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆, 298 K)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| N-H | 12.80 | Broad Singlet (br s) | 1H | Pyrazole N-H (Exchangeable) |

| C5-H | 7.55 | Broad Singlet (br s) | 1H | Pyrazole aromatic C-H |

| C≡C-H | 4.15 | Singlet (s) | 1H | Terminal alkyne proton |

| C4-CH₃ | 2.15 | Singlet (s) | 3H | Allylic methyl group |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆, 298 K)

| Position | Chemical Shift (ppm) | Type | Assignment |

| C3 | 138.5 | Quaternary (C) | Pyrazole C3 (Alkyne-bearing) |

| C5 | 131.2 | Methine (CH) | Pyrazole C5 |

| C4 | 116.8 | Quaternary (C) | Pyrazole C4 (Methyl-bearing) |

| C1' | 84.5 | Quaternary (C) | Alkyne internal carbon (-C≡) |

| C2' | 76.2 | Methine (CH) | Alkyne terminal carbon (≡CH) |

| C4-CH₃ | 9.8 | Primary (CH₃) | Methyl carbon |

Table 3: FT-IR (ATR) Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |

| 3150 | Medium | Broad | N-H stretching (Intermolecular H-bonded) |

| 3295 | Strong | Sharp | ≡C-H stretching (Terminal alkyne) |

| 2115 | Weak | Sharp | C≡C stretching |

| 1580 | Medium | Sharp | C=N / C=C stretching (Pyrazole ring) |

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

| Species | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₆H₇N₂⁺ | 107.0604 | 107.0608 | 3.7 |

| [M+Na]⁺ | C₆H₆N₂Na⁺ | 129.0423 | 129.0426 | 2.3 |

Conclusion

The rigorous structural elucidation of 3-ethynyl-4-methyl-1H-pyrazole requires a multiparametric approach that accounts for the unique physicochemical properties of the pyrazole core. By employing DMSO-d₆ to manage annular tautomerism and utilizing self-validating protocols across NMR, FT-IR, and HRMS, researchers can confidently verify the integrity of this critical building block prior to downstream synthetic applications.

References

- Source: sigmaaldrich.

- Source: unibo.

- Source: nih.

- Title: Revisiting the Structure and Chemistry of 3(5)

Sources

- 1. 3-ethynyl-4-methyl-1H-pyrazole | 2137742-39-1 [sigmaaldrich.com]

- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 3. Three-component reaction using the Bestmann-Ohira reagent: a regioselective synthesis of phosphonyl pyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of 3-ethynyl-4-methyl-1H-pyrazole

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Version: 1.0

Executive Summary: The "Click-Ready" Kinase Scaffold

3-Ethynyl-4-methyl-1H-pyrazole is a high-value heterocyclic building block that bridges the gap between fragment-based drug discovery (FBDD) and bio-orthogonal chemistry. Its utility stems from its dual-functionality: the pyrazole core serves as a classic hydrogen-bond donor/acceptor motif prevalent in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), while the 3-ethynyl group acts as a latent "warhead" for covalent modification or a linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide dissects the molecule’s reactivity, offering a predictive model for regioselectivity during functionalization and validated protocols for its application in library synthesis.

Structural Architecture & Tautomeric Equilibrium[1]

Understanding the tautomerism of 3-ethynyl-4-methyl-1H-pyrazole is prerequisite to controlling its reactivity. Unlike symmetrical pyrazoles (e.g., 3,5-dimethylpyrazole), this molecule possesses an asymmetric electronic and steric profile.

The Tautomeric Shift

In solution, the molecule exists in rapid equilibrium between the 3-ethynyl (1H-tautomer) and 5-ethynyl (2H-tautomer) forms.

-

Tautomer A (3-ethynyl): The proton resides on the nitrogen distal to the ethynyl group. This is generally the thermodynamically preferred tautomer in polar solvents due to the dipole minimization and the electron-withdrawing nature (inductive effect, -I) of the ethynyl group, which increases the acidity of the adjacent NH.

-

Tautomer B (5-ethynyl): The proton resides on the nitrogen proximal to the ethynyl group.

While the "3-ethynyl" nomenclature is standard, the reactive species is often the pyrazolyl anion, which obliterates this distinction until an electrophile is introduced.

Physicochemical Properties (Predicted)

| Property | Value | Context |

| pKa (NH) | ~13.5 - 14.0 | Acidic enough for deprotonation by carbonates (K₂CO₃, Cs₂CO₃). |

| pKa (Conj. Acid) | ~2.5 | Pyridinic nitrogen (N2) is weakly basic; protonation occurs here. |

| LogP | ~0.9 | Moderate lipophilicity; suitable for fragment libraries. |

| H-Bond Donors | 1 | Pyrazole NH. |

| H-Bond Acceptors | 1 | Pyrazole N (pyridinic). |

Reactivity Profile: The Pyrazole Core (N-Functionalization)

The most critical synthetic challenge is controlling regioselectivity during N-alkylation or N-arylation.

Regioselectivity Rules

When the pyrazole is deprotonated to form the anion, the negative charge is delocalized. However, the attack on an electrophile (

-

Steric Control (Major Pathway): The ethynyl group is linear but cylindrically bulky. The 4-methyl group adds proximal steric bulk. The nitrogen adjacent to the C5-hydrogen (distal to the ethynyl) is significantly more accessible.

-

Result: Alkylation typically favors the formation of 1-alkyl-3-ethynyl-4-methyl-1H-pyrazole (the 1,3-isomer).

-

-

Electronic Control: The electron-withdrawing ethynyl group at C3 renders the adjacent nitrogen (N2) less nucleophilic compared to N1.

-

Result: Reinforces the preference for the 1,3-isomer.

-

Visualization of Regioselectivity

The following diagram illustrates the bifurcation in reaction pathways.

Caption: Regioselective divergence during N-alkylation. Path A is favored by both steric accessibility and electronic nucleophilicity.

Reactivity Profile: The Ethynyl "Warhead"

The C3-ethynyl group is a versatile handle. It is stable to standard pyrazole synthesis conditions but reactive toward specific transition metals.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the primary application for this scaffold. The reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles.

-

Mechanism: Formation of a copper(I) acetylide intermediate.

-

Compatibility: The pyrazole NH is acidic.[1] If unprotected, it may sequester Cu(I), requiring higher catalyst loading (5-10 mol%).

-

Recommendation: N-protect or N-alkylate the pyrazole before performing the Click reaction to prevent catalyst poisoning and side reactions.

Sonogashira Coupling

Coupling with aryl halides allows the extension of the C3 position.

-

Challenge: The pyrazole nitrogen can coordinate to Palladium (Pd), potentially deactivating the catalyst.

-

Solution: Use "ligand-heavy" conditions (e.g., Pd(PPh₃)₄ or XPhos Pd G2) and protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) prior to coupling.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Synthesis of 1-Substituted Derivative)

Objective: Synthesize 1-benzyl-3-ethynyl-4-methyl-1H-pyrazole with >90% regioselectivity.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 3-ethynyl-4-methyl-1H-pyrazole (1.0 equiv, 5 mmol) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir at room temperature for 30 minutes. Note: Cs₂CO₃ is preferred over K₂CO₃ for better solubility and "Cesium Effect" in alkylation.

-

Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise via syringe.

-

Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The 1,3-isomer (major) typically has a higher Rf than the 1,5-isomer.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography. The major product (1-benzyl-3-ethynyl...) elutes first.

Protocol B: "Click" Chemistry (CuAAC)

Objective: Ligation of the ethynyl pyrazole to an azide-tagged biomolecule.

-

Reagents:

-

Alkyne: N-alkylated-3-ethynyl-4-methylpyrazole (1.0 equiv).

-

Azide: R-N₃ (1.0 equiv).

-

Catalyst: CuSO₄·5H₂O (5 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) - Critical for protecting biomolecules from oxidative damage.

-

-

Solvent: t-BuOH:Water (1:1) or DMSO:Water (for solubility).

-

Procedure:

-

Mix Alkyne and Azide in the solvent.

-

Premix CuSO₄ and THPTA, then add to the reaction.

-

Add Sodium Ascorbate last to initiate.

-

Stir at RT for 1-2 hours.

-

-

Workup: For small molecules, extract with EtOAc. For biomolecules, use size-exclusion chromatography or dialysis.

Safety & Stability (E-E-A-T)

Handling Terminal Alkynes

-

Stability: 3-Ethynyl-4-methyl-1H-pyrazole is generally stable as a solid at 4°C.

-

Hazard: Terminal acetylenes can form explosive metal acetylides with Copper, Silver, or Mercury in their pure, dry forms. While the CuAAC reaction generates a transient Cu-acetylide, it is done in solution and is safe.

-

Precaution: Do not use metal spatulas (especially silver/copper) for weighing. Use glass or plastic.

-

Disposal: Do not dispose of high concentrations into metallic plumbing systems.

-

Pyrazole Specifics[4][5][6][7][8]

-

Irritation: Pyrazoles are potential skin and eye irritants.[3][4][5][6] Wear standard PPE.[1][3][4][5][6]

-

Storage: Store under inert atmosphere (Argon) if possible to prevent slow oxidation of the methyl group or hydration of the alkyne over long periods (months).

References

-

Gosselin, F., et al. (2006).[7][8] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link

- Grounding: Establishes the dominance of steric factors in pyrazole alkylation/aryl

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Link

- Grounding: The foundational text for CuAAC reactivity of terminal alkynes.

-

Elguero, J., et al. (2000). "Pyrazoles."[2][9][10][4][5][7][11][12] Comprehensive Heterocyclic Chemistry II.

- Grounding: Authoritative source on pyrazole tautomerism and pKa values.

-

Li, L., et al. (2012). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones and Hydrazines." Journal of Organic Chemistry, 77(4), 1701-1710. Link

- Grounding: Validates the "distal" alkylation preference in 3-substituted pyrazoles.

Sources

- 1. fishersci.com [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: 3-Ethynyl-4-methyl-1H-pyrazole as a Privileged Scaffold in Click Chemistry and Drug Discovery

Executive Summary

The integration of click chemistry into drug discovery has fundamentally accelerated the hit-to-lead optimization process. Among the vast array of bifunctional building blocks, 3-ethynyl-4-methyl-1H-pyrazole (CAS: 2137742-39-1) has emerged as a highly versatile scaffold. By combining the privileged pharmacophore of a pyrazole ring with a terminal alkyne, this molecule serves as an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This application note provides a comprehensive, self-validating guide for researchers and drug development professionals utilizing 3-ethynyl-4-methyl-1H-pyrazole to synthesize functionalized pyrazole-triazole libraries, specifically targeting kinase and phosphodiesterase (e.g., PDE4) inhibition.

Mechanistic Rationale & Structural Advantages

In medicinal chemistry, the choice of every atom must be justified by its contribution to target binding and pharmacokinetics. The structural components of 3-ethynyl-4-methyl-1H-pyrazole offer distinct, causal advantages:

-

The Pyrazole Core: The 1H-pyrazole moiety is a classic bioisostere for phenols and amides. It acts as a robust hydrogen bond donor (via N1-H) and acceptor (via N2), making it a premier hinge-binding motif in kinase and PDE4 inhibitors ([1]).

-

The 4-Methyl Substitution (Conformational Locking): The methyl group at the 4-position is not merely a lipophilic appendage. Once the triazole is formed at the 3-position, the steric bulk of the 4-methyl group restricts the free rotation (dihedral angle) between the pyrazole and triazole rings. This conformational locking reduces the entropic penalty upon binding to the target protein, frequently resulting in enhanced binding affinity.

-

The 3-Ethynyl Group (Bioorthogonal Handle): As a terminal alkyne, this group is physiologically inert but highly reactive under CuAAC conditions. It allows for the rapid, regioselective assembly of 1,4-disubstituted 1,2,3-triazoles, effectively converting the alkyne into a stable, rigid linker that can project diverse functional groups into solvent-exposed regions of a protein's binding pocket ([2]).

Workflow Visualization: Library Generation

The following diagram illustrates the logical progression from raw building blocks to biological screening, utilizing the chemoselectivity of the CuAAC reaction.

Workflow for generating and screening pyrazole-triazole libraries via CuAAC.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and prevent false positives in downstream biological assays, the following protocols integrate specific causality for reagent selection and rigorous In-Process Controls (IPCs).

Protocol A: Standard CuAAC for 1,4-Disubstituted Pyrazole-Triazoles

This protocol utilizes in situ generation of Cu(I) to avoid the oxidative instability of commercial Cu(I) salts ([3]).

Reagents:

-

3-Ethynyl-4-methyl-1H-pyrazole (1.0 mmol, MW: 106.13)

-

Target Organoazide (1.1 mmol)

-

CuSO₄·5H₂O (0.05 mmol, 5 mol%)

-

Sodium Ascorbate (0.10 mmol, 10 mol%)

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 mmol, 5 mol%)

-

Solvent: tert-Butanol / Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Substrate Solubilization: Dissolve the pyrazole-alkyne and the organoazide in 5 mL of tert-butanol.

-

Ligand Addition: Add TBTA to the organic mixture and stir for 5 minutes. Causality: TBTA is a tetradentate ligand that completely envelops the Cu(I) center, protecting it from disproportionation and oxidation by dissolved oxygen, while accelerating the catalytic cycle.

-

Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 5 mL of deionized water. The solution will briefly turn brown before becoming pale yellow/colorless. Causality: Mixing these separately ensures complete reduction of Cu(II) to the catalytically active Cu(I) species before it encounters the alkyne, preventing unwanted alkyne homocoupling (Glaser coupling).

-

Cycloaddition: Transfer the aqueous catalyst solution to the organic mixture. Stir vigorously at room temperature for 2–4 hours.

-

In-Process Control (IPC): Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The system is self-validating when the starting material peak (

107.1 [M+H]⁺) is completely depleted and replaced by the product mass (e.g., if using benzyl azide, look for -

Workup & Copper Scavenging: Dilute the reaction with EtOAc (20 mL) and wash twice with 0.1 M aqueous EDTA solution (15 mL). Causality: Trace copper residues can oxidize assay reagents or precipitate proteins, causing false positives in high-throughput screening. EDTA strongly chelates Cu(I)/Cu(II), partitioning it entirely into the aqueous waste.

Protocol B: Accessing the 1,5-Disubstituted Isomer via RuAAC

To build a comprehensive Structure-Activity Relationship (SAR) profile, accessing the alternative 1,5-regioisomer is critical.

Methodology: Substitute the Cu(I) system with the Ruthenium catalyst CpRuCl(PPh₃)₂ (5 mol%) in 1,4-dioxane at 60 °C. Causality: Unlike the copper acetylide mechanism of CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds via an oxidative coupling mechanism that forms a ruthenacycle intermediate. The steric demands of the Cp ligand dictate the regioselective formation of the 1,5-disubstituted triazole, allowing researchers to explore different spatial vectors in the target binding pocket ([4]).

Quantitative Data: Catalyst System Optimization

The table below summarizes the causality and expected outcomes when optimizing the conjugation of 3-ethynyl-4-methyl-1H-pyrazole with diverse azides.

| Catalyst System | Ligand / Additive | Solvent System | Regioselectivity (1,4 vs 1,5) | Typical Yield | Mechanistic Rationale |

| CuSO₄ / Na Ascorbate | TBTA (5 mol%) | t-BuOH / H₂O | > 99:1 | 90–98% | Ascorbate ensures continuous supply of Cu(I); TBTA stabilizes the metal center against oxidation. |

| CuI | DIPEA (2.0 equiv) | THF or MeCN | > 99:1 | 70–85% | Base assists in alkyne deprotonation. Highly prone to oxidative degradation; requires strict inert atmosphere. |

| Cp*RuCl(PPh₃)₂ | None | 1,4-Dioxane | < 1:99 | 80–90% | Oxidative coupling via a ruthenacycle intermediate sterically favors the 1,5-isomer. |

| Cu(OAc)₂ | None | MeOH | Mixed | < 40% | Lack of reducing agent or stabilizing ligand leads to rapid catalyst death and Glaser coupling side-products. |

References

-

Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis , PubMed (Bioorganic & Medicinal Chemistry Letters). Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides , Chemical Society Reviews. Available at:[Link]

-

Click chemistry-aided drug discovery: A retrospective and prospective outlook , PubMed (European Journal of Medicinal Chemistry). Available at:[Link]

Sources

- 1. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Click chemistry-aided drug discovery: A retrospective and prospective outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

protocols for using 3-ethynyl-4-methyl-1H-pyrazole in organic synthesis

Application Note: Strategic Utilization of 3-Ethynyl-4-methyl-1H-pyrazole in Medicinal Chemistry

Executive Summary & Structural Logic

3-ethynyl-4-methyl-1H-pyrazole is a high-value pharmacophore scaffold utilized in Fragment-Based Drug Discovery (FBDD). Its utility stems from three distinct structural features that allow for orthogonal functionalization:

-

The Alkyne Handle (C3): A bioorthogonal tag ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

-

The Methyl "Anchor" (C4): Provides a critical lipophilic contact point ($ \sigma_{p} = -0.17 $) and restricts conformational rotation in protein binding pockets, often improving potency over the des-methyl analog.

-

The Pyrazole Core (N1/N2): A hydrogen bond donor/acceptor motif capable of tautomerism, serving as a kinase hinge-binding element.

This guide provides validated protocols for manipulating this scaffold, specifically addressing the unique electronic and steric challenges introduced by the C4-methyl group.

Chemical Profile & Handling

| Property | Specification | Practical Implication |

| Molecular Weight | 106.13 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| Acidity (pKa) | ~14 (NH), ~25 (C≡C-H) | The NH is the most acidic site; bases like |

| Tautomerism | 3-ethynyl vs. 5-ethynyl | In solution, rapid equilibrium exists. N-alkylation locks the regiochemistry. |

| Stability | Air-stable, Light-sensitive | Store at -20°C under argon. Alkyne protons can be acidic enough to form explosive acetylides with Cu(I) if not buffered. |

Safety Advisory: Pyrazoles are potential skin sensitizers. The terminal alkyne presents a risk of polymerization if heated neat. Always use a blast shield during scale-up of thermal cycloadditions.

Protocol A: Regioselective N-Alkylation

Challenge: The 4-methyl group exerts a steric influence that, combined with the 3-ethynyl group, makes regiocontrol difficult. The reaction mixture often yields a ratio of 1,3,4-trisubstituted (Product A) and 1,4,5-trisubstituted (Product B) isomers.

Mechanism: Under basic conditions, the pyrazolate anion is formed. Alkylation at

Optimized Procedure (Cesium Carbonate Method)

-

Preparation: Dissolve 3-ethynyl-4-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add

(1.5 equiv). Stir at RT for 30 min.[1] Note: Cesium is preferred over Potassium for better solubility and "cesium effect" in regioselectivity. -

Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF. Dry over -

Purification: Silica gel chromatography. The 1,3,4-isomer (less polar) usually elutes before the 1,4,5-isomer.

Regiochemistry Validation: Perform a 1D NOE difference experiment . Irradiate the N-methylene protons of the new alkyl group.

-

Observation of NOE at C5-H: Confirms 1,3-ethynyl-4-methyl substitution (Target).

-

Observation of NOE at C3-ethynyl (rare): Confirms 1,5-ethynyl-4-methyl substitution.

Protocol B: CuAAC "Click" Chemistry

Context: This is the primary application for this scaffold—linking it to azide-functionalized biological probes or library fragments. The 4-methyl group makes the pyrazole ring electron-rich, slightly deactivating the alkyne toward nucleophilic attack, but CuAAC is robust enough to proceed efficiently.

Critical Constraint: Free pyrazole NH groups can coordinate to Cu(I), poisoning the catalyst or forming insoluble copper-azolates. Use of a chelating ligand (THPTA) is mandatory.

Step-by-Step Workflow

-

Stock Solutions:

-

Scaffold: 100 mM in DMSO.

-

Azide: 100 mM in DMSO.

-

CuSO4: 20 mM in water.[1]

-

THPTA (Ligand): 50 mM in water.

-

Sodium Ascorbate: 100 mM in water (Freshly prepared).

-

-

Assembly (Order matters): In a vial, combine:

-

Incubation: Stir at RT for 1–2 hours. The solution should remain clear. If it turns yellow/brown, oxidation has occurred; add more ascorbate.

-

Purification: For small molecules, dilute with EtOAc and wash with

(sat) containing EDTA (to strip copper).

Protocol C: Sonogashira Cross-Coupling

Context: Extending the carbon skeleton at C3 to create aryl-alkyne-pyrazole kinase inhibitors. Requirement: The pyrazole NH MUST be protected (e.g., THP, SEM, or Boc) prior to this reaction to prevent catalyst sequestration.

Reaction Setup

| Component | Equivalents | Role |

| Protected Pyrazole | 1.0 | Nucleophile |

| Aryl Iodide | 1.2 | Electrophile |

| Pd(PPh3)2Cl2 | 0.05 (5 mol%) | Catalyst |

| CuI | 0.02 (2 mol%) | Co-catalyst |

| Triethylamine | Excess (Solvent/Base) | Base/Solvent |

-

Degassing: Place Protected Pyrazole, Aryl Iodide, Pd catalyst, and CuI in a Schlenk tube. Cycle Vacuum/Argon (3x).

-

Solvent Addition: Add degassed

(or DMF/Et3N 5:1 for solubility) via syringe. -

Reaction: Heat to 50–70°C. Note: The 4-methyl group provides steric bulk; higher temp may be needed compared to des-methyl analogs.

-

Monitoring: Check for disappearance of the alkyne spot.

-

Deprotection: Post-coupling, remove the protecting group (e.g., TFA/DCM for Boc, HCl/MeOH for THP) to restore the hinge-binding NH.

Visualized Workflows

Figure 1: Reactivity & Decision Matrix

This diagram illustrates the divergent synthetic pathways based on the desired modification site.

Caption: Divergent synthetic pathways for 3-ethynyl-4-methyl-1H-pyrazole. Note the mandatory protection step for Pd-catalysis.

Figure 2: Troubleshooting the CuAAC Reaction

A logic flow for optimizing the "Click" reaction when yields are low.

Caption: Optimization loop for CuAAC reactions involving sterically constrained pyrazoles.

References

-

Himo, F., et al. (2005).[2][3] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Applications. Journal of the American Chemical Society, 127(1), 210–216.[3] Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2] Chemical Reviews, 108(8), 2952–3015. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Fustero, S., et al. (2011).[2][4] Regioselective N-Alkylation of Pyrazoles. Organic Letters, 13(6), 1366–1369. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Ethynyl-4-Methyl-1H-Pyrazole for High-Throughput Biological Screening

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to engage in various biological interactions have cemented its role in a multitude of FDA-approved therapeutics. Drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole structure, underscoring its pharmacological significance.[2][3][4] The inherent properties of the pyrazole ring, including its capacity for hydrogen bonding and its rigid structure, make it an ideal foundation for designing targeted therapeutic agents.[5][6][7][8]

This guide focuses on a particularly valuable building block: 3-ethynyl-4-methyl-1H-pyrazole . The terminal alkyne (ethynyl) group at the 3-position serves as a highly versatile chemical handle. This functionality allows for the application of powerful and efficient coupling reactions to generate large, structurally diverse libraries of novel compounds. Such libraries are the essential starting point for high-throughput screening (HTS) campaigns aimed at discovering new drug candidates.[9]

We will provide detailed, field-proven protocols for two of the most robust methods for derivatizing this pyrazole core: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Palladium/Copper-catalyzed Sonogashira coupling.

Strategic Rationale: From a Core Moiety to a Biologically Active Lead